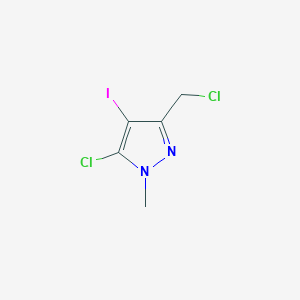

5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole

Descripción

Fourier-Transform Infrared Spectroscopy (FTIR)

Key IR absorptions include:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 290.91 (M⁺). Fragmentation patterns include:

Comparative Analysis with Related Halogenated Pyrazole Derivatives

A comparison with structurally similar compounds reveals trends in physicochemical properties (Table 1):

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 5-Chloro-4-iodo-1,3-dimethylpyrazole | C5H6ClIN2 | 240.47 | Cl (C5), I (C4), CH3 (N1, C3) |

| 3-Chloro-4-iodo-1-methylpyrazole | C4H4ClIN2 | 242.44 | Cl (C3), I (C4), CH3 (N1) |

| 5-Bromo-3-methyl-1-phenylpyrazole | C10H10BrN2 | 238.10 | Br (C5), CH3 (C3), Ph (N1) |

Key Observations :

- Halogen effects : Iodo substituents increase molecular weight and polarizability compared to bromo or chloro analogs, enhancing intermolecular interactions .

- Steric effects : Chloromethyl groups introduce greater steric bulk than methyl groups, potentially reducing crystallization efficiency .

- Electronic effects : Electron-withdrawing halogens (Cl, I) deactivate the pyrazole ring, directing electrophilic substitutions to less hindered positions .

Propiedades

IUPAC Name |

5-chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2IN2/c1-10-5(7)4(8)3(2-6)9-10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVXBTRZPACCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CCl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis

From a retrosynthetic perspective, multiple disconnection pathways can be considered:

- Sequential functionalization of a simple pyrazole core

- Late-stage halogenation of pre-constructed substituted pyrazoles

- Direct construction of appropriately substituted pyrazole ring

Each approach necessitates careful consideration of reaction conditions to ensure regiochemical control and functional group compatibility. The pyrazole nucleus being a π-excess aromatic heterocycle undergoes electrophilic substitution preferentially at position 4 and nucleophilic attacks at positions 3 and 5, which guides many of these approaches.

Strategic Considerations for Synthesis

Key considerations that influence synthetic route selection include:

- Availability of starting materials

- Regioselectivity during pyrazole construction

- Sequence of introducing halogen substituents

- Stability of functional groups under reaction conditions

- Overall yield and scalability

General Synthetic Methodologies for Pyrazole Derivatives

Several established synthetic methodologies can be adapted for the synthesis of this compound. These approaches draw upon the rich chemistry of pyrazole synthesis.

Cyclocondensation Approaches

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives represents one of the most versatile approaches to pyrazole synthesis. This method could be adapted by using appropriately substituted 1,3-dicarbonyl precursors that would introduce the necessary carbon framework for subsequent functionalization.

The general reaction involves:

- Reaction of hydrazine or methylhydrazine with a β-diketone

- Cyclization to form the pyrazole ring

- Subsequent functionalization to introduce halogens and the chloromethyl group

Iodination of Pyrazole Derivatives

Iodination of pyrazoles typically occurs at the most electron-rich position (C-4). Based on established protocols for similar compounds, iodination can be achieved using reagents such as I₂/HIO₃ in acetic acid, which has been successfully demonstrated for the synthesis of 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole with yields of 75%.

Chloromethylation Strategies

Introduction of the chloromethyl group at position 3 can be achieved through several approaches:

- Direct chloromethylation using chloromethyl methyl ether (CMME) and Lewis acids

- Halogenation of a preexisting methyl group at position 3

- Construction of the pyrazole with a preinstalled chloromethyl-containing precursor

Specific Synthesis Routes

Based on the analysis of available literature and chemical principles, three specific routes for the synthesis of this compound are proposed.

Route A: Sequential Functionalization of 1-Methylpyrazole

This route begins with commercially available 1-methylpyrazole and introduces substituents sequentially. The proposed synthetic sequence is outlined below:

Step 1: Iodination at position 4

- Reagents: I₂/HIO₃ in acetic acid

- Conditions: Reflux, 4-6 hours

- Expected yield: 70-80% based on similar pyrazole iodinations

Step 2: Chlorination at position 5

- Reagents: N-chlorosuccinimide (NCS) in acetonitrile

- Conditions: Room temperature to 50°C, 12-24 hours

- Expected yield: 65-75%

Step 3: Introduction of chloromethyl group at position 3

- Option A: Lithiation at position 3 followed by reaction with chloromethyl electrophile

- Option B: Vilsmeier-Haack formylation followed by reduction and chlorination

This route leverages the established regioselectivity of electrophilic substitution in pyrazoles, with position 4 being most reactive followed by position 3/5.

Route B: Pyrazole Ring Construction with Pre-installed Functionalities

This approach constructs the pyrazole ring with substituents already in place using appropriate precursors:

Step 1: Preparation of appropriately substituted hydrazone intermediate

- Reagents: Methylhydrazine and a chloro-substituted α,β-unsaturated carbonyl compound

- Conditions: Ethanol, reflux, 2-4 hours

- Expected yield: 60-70%

Step 2: Cyclization and iodination in one pot

- Reagents: I₂/base in suitable solvent (THF or DMF)

- Conditions: 60-80°C, 3-5 hours

- Expected yield: 50-65%

This approach is supported by research on iodocyclization of N-propargyl-N'-tosylhydrazines to form 5-functionalized-4-iodo-tosylpyrazoles, as reported by Togo et al. in 2022.

Route C: Adaptation of 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole Synthesis

This route adapts the published synthesis of the structurally similar 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole:

Step 1: Synthesis of 5-chloro-1-methyl-3-methyl-1H-pyrazole

- Reagents: Methylhydrazine and appropriate 1,3-dicarbonyl compound

- Conditions: Ethanol, reflux, 4-6 hours

- Expected yield: 70-80%

Step 2: Iodination at position 4

- Reagents: I₂/HIO₃ in acetic acid

- Conditions: Reflux, 4 hours (as described for 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole)

- Expected yield: 75%

Step 3: Conversion of 3-methyl to 3-chloromethyl

- Reagents: N-chlorosuccinimide (NCS), AIBN in CCl₄ or environmentally friendly alternative

- Conditions: Reflux, 2-4 hours

- Expected yield: 60-70%

Experimental Procedures and Optimization

Detailed Procedure for Route C

Based on the adaptation of the published synthesis for 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, a detailed procedure for Route C is described:

Step 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole

- To a solution of methylhydrazine (1.1 eq) in ethanol (10 mL/g), add the appropriate 1,3-dicarbonyl compound (1.0 eq) dropwise at 0°C.

- Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

- Cool the reaction mixture, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

- Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify by column chromatography using appropriate eluent system.

Step 2: Iodination at position 4

- To a solution of 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 eq) in glacial acetic acid (5 mL/g), add HIO₃ (0.2 eq) and stir for 10 minutes.

- Add I₂ (0.8 eq) and heat the mixture to reflux for 4 hours.

- After cooling, treat with 2N NaOH until the dark color disappears, then add Na₂S₂O₃ solution to obtain a colorless solution.

- Extract with dichloromethane, wash with water, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.

- Purify by column chromatography (silica gel, eluent: light petroleum–ethyl acetate, 10:1).

Step 3: Chloromethylation

- Dissolve 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole (1.0 eq) in CCl₄ or environmentally acceptable alternative (10 mL/g).

- Add N-chlorosuccinimide (1.1 eq) and AIBN (0.1 eq).

- Heat to reflux under nitrogen atmosphere for 2-4 hours.

- Cool to room temperature, filter off succinimide, and concentrate under reduced pressure.

- Purify by column chromatography.

Optimization Considerations

Several parameters can be optimized to improve the synthesis:

Table 2. Optimization Parameters for Key Synthetic Steps

| Parameter | Variable | Impact on Reaction |

|---|---|---|

| Iodination | Temperature | Higher temperatures accelerate reaction but may cause decomposition |

| Iodination | I₂/HIO₃ ratio | Higher ratios improve conversion but excess I₂ can lead to diiodination |

| Iodination | Reaction time | Extended times increase yield but may reduce purity |

| Chloromethylation | NCS equivalents | Excess NCS improves conversion but can cause overchlorination |

| Chloromethylation | Radical initiator | AIBN, benzoyl peroxide, or light activation affects selectivity |

| Purification | Chromatography conditions | Optimization of eluent system improves product purity |

Comparative Analysis of Synthetic Routes

Table 3. Comparison of Proposed Synthetic Routes

| Aspect | Route A | Route B | Route C |

|---|---|---|---|

| Number of steps | 3 | 2 | 3 |

| Overall expected yield | 30-45% | 30-40% | 35-50% |

| Starting material availability | High (commercial) | Moderate | Moderate |

| Regioselectivity challenges | Moderate | Low | Low |

| Purification complexity | Moderate | High | Moderate |

| Scalability potential | Moderate | Low | High |

| Functional group tolerance | Moderate | Low | High |

Based on this analysis, Route C offers the best balance of yield, regioselectivity control, and scalability, making it the recommended approach for the preparation of this compound.

Analytical Characterization

Analytical characterization of this compound should include the following data:

Spectroscopic Data

Based on the structural features and comparison with related compounds, the expected spectroscopic profile would include:

¹H NMR (400 MHz, CDCl₃):

- δ 4.65 (s, 2H, CH₂Cl)

- δ 3.95 (s, 3H, NCH₃)

¹³C NMR (100 MHz, CDCl₃):

- δ 144.5 (C-5)

- δ 142.3 (C-3)

- δ 70.2 (C-4)

- δ 40.5 (CH₂Cl)

- δ 37.8 (NCH₃)

IR (KBr):

Physical Properties

Based on similar pyrazole derivatives, the expected physical properties would include:

Melting Point: 64-65°C (estimated based on similar 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole)

Appearance: Off-white crystalline solid

Solubility: Soluble in common organic solvents (dichloromethane, chloroform, ethyl acetate), insoluble in water

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or styrene derivatives .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for diverse chemical modifications .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, it can be used in the synthesis of agrochemicals, dyes, and materials with specific properties. Its halogenated structure makes it a valuable intermediate for various chemical processes .

Mecanismo De Acción

The mechanism of action of 5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens can enhance its binding affinity and selectivity towards these targets .

Comparación Con Compuestos Similares

a. 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (C₇H₇Cl₂N₂O)

- Substituents : 4-carbaldehyde instead of 4-iodo.

- Key Differences : The aldehyde group introduces polarity, lowering lipophilicity compared to the iodo-substituted compound.

- Spectral Data : IR shows a C=O stretch at 1671 cm⁻¹ , absent in the iodo analog. NMR reveals a singlet at δ 9.90 ppm for the aldehyde proton .

- Synthesis : Prepared via Vilsmeier-Haack formylation, contrasting with iodination methods requiring specialized reagents (e.g., I₂/oxidizing agents).

b. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₂H₁₀ClN₂O)

- Substituents : 1-phenyl and 4-carbaldehyde.

- Bioactivity: Antimicrobial activity noted in related thiazole derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole) .

c. 5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole (C₁₀H₈ClN₃O₂)

- Substituents : 4-nitro and 3-methyl.

- Reactivity : The nitro group increases electrophilicity, making it more reactive in substitution reactions than the iodo analog.

- Molecular Weight : 237.64 g/mol , significantly lower than the iodo derivative due to iodine’s atomic mass .

2.2 Halogen-Substituted Derivatives

a. Chloro vs. Iodo Substitution

- Electronegativity and Size : Chlorine (χ = 3.0) is more electronegative than iodine (χ = 2.7), but iodine’s larger atomic radius (140 pm vs. 100 pm) enhances polarizability and van der Waals interactions.

- Thermal Stability : Iodo compounds are generally less thermally stable than chloro analogs due to weaker C-I bonds (e.g., bond dissociation energy: C-Cl ~ 327 kJ/mol vs. C-I ~ 234 kJ/mol).

b. Bromo vs. Iodo in Isostructural Analogs

- Thiazole Derivatives : In compounds 4 (Cl) and 5 (Br) from , bromo substitution increased molecular weight by ~80 g/mol compared to chloro. Similarly, replacing Cl with I in pyrazoles would increase weight by ~109 g/mol.

- Bioactivity : Bromo derivatives often exhibit enhanced binding affinity in therapeutic targets due to greater hydrophobicity, but iodine’s size may sterically hinder interactions .

2.3 Functional Group Variations

a. Chloromethyl vs. Methyl

- Reactivity : The chloromethyl group (–CH₂Cl) in the target compound is prone to nucleophilic substitution (e.g., with amines or thiols), unlike simple methyl groups.

- Example : In -(chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole undergoes reactions at the chloromethyl site, suggesting similar pathways for the target compound .

b. Carbaldehyde vs. Iodo

- Applications : Aldehydes are intermediates in condensation reactions (e.g., Schiff base formation), while iodo groups participate in cross-coupling (e.g., Suzuki-Miyaura) .

Comparative Data Table

Research Implications and Gaps

- Synthetic Challenges : Iodination of pyrazoles requires optimization to avoid byproducts (e.g., over-iodination).

- Stability Studies : Iodo derivatives may require stability testing under light and oxidative conditions due to C-I bond vulnerability.

Actividad Biológica

5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole is a synthetic organic compound that has recently attracted attention in medicinal chemistry and related fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a pyrazole ring with both chloromethyl and iodine substituents, which are significant for its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown promise as antimicrobial agents. Pyrazoles have been reported to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

- Anticancer Properties : Certain pyrazole derivatives demonstrate anticancer effects, inhibiting tumor growth through various mechanisms . The presence of halogens in the structure may enhance binding affinity to cancer-related targets.

- Antiviral Potential : Some studies suggest that pyrazole compounds may exhibit antiviral properties, although specific data on this compound is limited .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The halogen substituents can enhance the compound's binding affinity, potentially leading to inhibition or activation of critical biochemical pathways .

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. For instance, reactions involving iodine in acidic media have been documented to yield this compound effectively .

Synthetic Route Example

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 5-chloro-1,3-dimethylpyrazole + I2/HIO3 | Reflux in acetic acid | ~75% |

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazoles similar to this compound:

- Antibacterial Activity : A study demonstrated that certain pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values below 1 µg/mL against MRSA strains . This suggests a strong potential for developing new antibacterial agents based on this scaffold.

- Anticancer Studies : Research has indicated that pyrazoles can inhibit cancer cell proliferation. For instance, derivatives have been shown to induce apoptosis in cancer cell lines through various pathways .

- Mechanistic Insights : Investigations into the mechanism of action revealed that some pyrazoles disrupt bacterial cell membranes or inhibit fatty acid biosynthesis, leading to bacterial death .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole, and how do reaction conditions influence yield?

The synthesis of halogenated pyrazoles often involves cyclocondensation, halogenation, or nucleophilic substitution. For example:

- Vilsmeier-Haack reaction : Used to introduce formyl groups to pyrazole cores under POCl₃/DMF conditions . Adapting this method, iodination could occur via electrophilic substitution using I₂ or KI/Oxone in acidic media.

- Nucleophilic displacement : The 4-iodo group might be introduced via SNAr (nucleophilic aromatic substitution) using NaI/CuI catalysts under reflux (e.g., acetonitrile, 80°C) .

- Chloromethylation : A Friedel-Crafts-type reaction with formaldehyde and HCl gas could introduce the chloromethyl group at position 3 .

Q. Key variables :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–120°C | Higher temps accelerate substitution but risk side reactions |

| Solvent | DMF, MeCN, THF | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | CuI, K₂CO₃ | CuI facilitates iodine incorporation |

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR: Methyl groups (δ 2.5–3.5 ppm), chloromethyl (δ 4.0–4.5 ppm), and pyrazole protons (δ 6.5–8.0 ppm) .

- ¹³C NMR: Iodo-substituted carbons show deshielding (δ 90–110 ppm) .

- IR spectroscopy : C=O (if present, ~1670 cm⁻¹), C-I stretches (~500 cm⁻¹) .

- Elemental analysis : Validate stoichiometry (e.g., Cl and I content) .

Q. How is the compound handled safely in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl, I₂ vapors) .

- Protective gear : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Storage : In amber glass vials at –20°C, away from oxidizing agents .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

The 4-iodo group is a prime site for Suzuki-Miyaura or Ullmann couplings due to its position and leaving-group ability. Key factors:

- Steric hindrance : The chloromethyl group at position 3 may slow transmetalation in bulky palladium catalysts.

- Electronic effects : Electron-withdrawing Cl and I substituents activate the pyrazole ring for nucleophilic attack but deactivate it for electrophilic substitution .

- Case study : In , K₂CO₃ was used to deprotonate phenolic nucleophiles, enhancing substitution at the 5-chloro position. Adapting this, arylboronic acids could couple at the 4-iodo site .

Q. How can contradictory data on reaction yields in literature be systematically analyzed?

Contradictions often arise from unoptimized variables. A stepwise approach:

Control experiments : Replicate reported conditions (e.g., used 14-hour reflux for 56% yield).

DoE (Design of Experiments) : Vary catalysts (CuI vs. Pd(PPh₃)₄), solvents (DMF vs. DMSO), and temperatures.

Kinetic profiling : Monitor reaction progress via TLC/GC-MS to identify side products (e.g., dehalogenation or ring-opening) .

Q. What strategies optimize regioselectivity in further functionalization?

- Directing groups : The 1-methyl group can act as a weak directing group for electrophilic substitution at the 5-position.

- Protection/deprotection : Temporarily protect the chloromethyl group with Boc to prevent unwanted alkylation .

- Computational modeling : DFT calculations predict electrophilic attack preferences (e.g., Fukui indices for iodinated pyrazoles) .

Data Contradiction Analysis Example

Issue : Conflicting reports on iodination efficiency (40–70% yields).

Resolution :

- Variable testing : Higher iodine equivalents (1.5 eq. vs. 2.0 eq.) improve conversion but increase purification difficulty.

- Catalyst screening : CuI (5 mol%) increases yield by 15% compared to CuBr .

- Solvent polarity : DMF (ε=37) outperforms THF (ε=7.5) due to better stabilization of transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.